An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclohexylmethyl)morpholine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclohexylmethyl)morpholine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, prized for their unique structural and physicochemical characteristics that can enhance the pharmacokinetic profiles of drug candidates.[1] This technical guide provides a comprehensive framework for the characterization of 2-(Cyclohexylmethyl)morpholine, a molecule of interest in drug discovery. Due to the scarcity of published experimental data for this specific compound, this document focuses on the foundational principles and detailed experimental protocols necessary for its thorough physicochemical evaluation. We present standardized methodologies for determining critical parameters such as the acid dissociation constant (pKa), the octanol-water partition coefficient (LogP), and aqueous solubility. Furthermore, this guide discusses the application of thermal analysis and spectroscopic techniques for structural and stability assessments. The objective is to equip researchers with the necessary tools and rationale to generate reliable, high-quality data, thereby facilitating informed decisions in the drug development pipeline.
Introduction to the Morpholine Scaffold
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[2] This unique combination imparts a set of desirable properties in medicinal chemistry. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and imparts basicity, influencing the molecule's pKa and solubility.[3] The presence of the ether oxygen typically lowers the basicity of the nitrogen compared to analogous piperidines, a feature that can be fine-tuned to optimize drug-receptor interactions and pharmacokinetic properties.[2] The incorporation of a cyclohexylmethyl substituent at the 2-position introduces a significant lipophilic component, which is expected to heavily influence properties like LogP and aqueous solubility, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these physicochemical properties is therefore not merely academic but a critical prerequisite for advancing a compound through the stages of drug discovery and development.
Molecular and Structural Characteristics
A precise characterization of any compound begins with its fundamental identifiers and structure. While a specific CAS number for 2-(Cyclohexylmethyl)morpholine is not readily found in public databases, its structure and molecular formula provide the basis for all subsequent analysis. Related substituted morpholines, such as 2-cyclohexyl-3-methyl-morpholine (CAS: 20083-96-9) and 2-(4-Methylcyclohexyl)morpholine (CAS: 1465807-39-9), are documented, indicating the chemical feasibility of this class of compounds.[4][5]
Chemical Structure:
Figure 1. 2D structure of 2-(Cyclohexylmethyl)morpholine.
Table 1: Compound Identifiers and Calculated Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(Cyclohexylmethyl)morpholine | - |
| Molecular Formula | C₁₁H₂₁NO | Calculated |
| Molecular Weight | 183.29 g/mol | Calculated |
| CAS Number | Not Assigned | - |
| Predicted XLogP3 | ~2.5 - 3.5 | Estimated based on similar structures[6] |
| Predicted pKa | ~8.0 - 9.0 | Estimated based on morpholine[7] and amine derivatives[8] |
Note: Predicted values are estimations and must be confirmed by experimental determination.
Core Physicochemical Properties: A Framework for Analysis
The core physicochemical properties dictate a molecule's behavior in biological systems. For 2-(Cyclohexylmethyl)morpholine, the interplay between the hydrophilic morpholine ring and the lipophilic cyclohexylmethyl group will define its profile.
3.1 Acid Dissociation Constant (pKa) The pKa is a measure of the basicity of the morpholine nitrogen.[3] This value is critical as it determines the ionization state of the molecule at a given pH, which profoundly affects its solubility, permeability across biological membranes, and interaction with target proteins. The parent morpholine has a pKa of approximately 8.33.[7] The alkyl substituent at the 2-position is expected to have a minor electronic effect, so the pKa of 2-(Cyclohexylmethyl)morpholine is anticipated to be in a similar range.
3.2 Octanol-Water Partition Coefficient (LogP) LogP is the primary measure of a compound's lipophilicity. It governs how a drug distributes between the aqueous environment of the blood and the lipid environment of cell membranes.[9] A LogP value between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility.[10] The bulky, non-polar cyclohexylmethyl group will significantly increase the LogP value compared to unsubstituted morpholine (LogP = -0.86).[7]
3.3 Aqueous Solubility Solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. Poor aqueous solubility is a major hurdle in drug development. The solubility of 2-(Cyclohexylmethyl)morpholine will be pH-dependent due to the basic nitrogen. At pH values below its pKa, the compound will be protonated, forming a more soluble salt.
3.4 Thermal Stability Thermal analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides information on a compound's stability, melting point, and purity. TGA measures changes in mass as a function of temperature, indicating decomposition points, while DSC detects heat flow changes associated with phase transitions like melting.[11]
Methodologies for Experimental Determination
The following sections provide validated, step-by-step protocols for determining the key physicochemical properties of 2-(Cyclohexylmethyl)morpholine.
4.1 Determination of pKa by Potentiometric Titration
Causality: This method is the gold standard for pKa determination. It works by monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally. The morpholine nitrogen is a base and will be protonated by the acid. The point at which half of the morpholine molecules are protonated corresponds to the pKa (pH = pKa).[12]
Experimental Protocol:
-
System Calibration: Calibrate the pH meter using at least two standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system if necessary (e.g., methanol/water) to a known concentration (e.g., 1-10 mM).
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of a basic compound.
-
Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and begin adding a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
4.2 Determination of LogP by Shake-Flask Method
Causality: This classic method directly measures the partitioning of a compound between two immiscible liquids: n-octanol (simulating a lipid membrane) and water (simulating an aqueous biological fluid). The ratio of the compound's concentration in each phase at equilibrium gives the partition coefficient, P. LogP is the base-10 logarithm of this ratio.[10]
Experimental Protocol:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4, where the compound is largely unionized) in a separatory funnel. Shake vigorously and allow the phases to separate for 24 hours to ensure mutual saturation.
-
Stock Solution: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a known concentration. The concentration should be chosen such that it can be accurately measured by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated n-octanol in a glass vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a pre-validated analytical method.
-
Calculation: The concentration in the n-octanol phase is determined by difference from the initial aqueous concentration. Calculate P = [Concentration]octanol / [Concentration]aqueous, and then LogP = log10(P).
Caption: Workflow for LogP determination by the shake-flask method.
4.3 Determination of Thermodynamic Aqueous Solubility
Causality: This method determines the equilibrium concentration of a compound in an aqueous buffer, representing its maximum dissolved amount under specific conditions. An excess of the solid compound is agitated in the buffer until the dissolution and precipitation rates are equal, establishing a saturated solution.
Experimental Protocol:
-
Buffer Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The excess should be visually apparent.
-
Equilibration: Place the vials in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments can establish the required time.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.
-
Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH and temperature.
Caption: Workflow for thermodynamic aqueous solubility determination.
Spectroscopic Profile
Structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.
-
¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the molecular structure.[13] For 2-(Cyclohexylmethyl)morpholine, the ¹H NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the 2.5-3.8 ppm range, with protons adjacent to the oxygen appearing at a higher chemical shift (downfield).[14] The cyclohexyl and methylene bridge protons will appear in the aliphatic region (typically 0.8-2.0 ppm). ¹³C NMR will show distinct signals for the morpholine carbons (around 45-70 ppm) and the cyclohexyl carbons (around 25-40 ppm).[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. Key expected vibrations for this compound include C-H stretching from the cyclohexyl group (~2850-2950 cm⁻¹), C-O-C stretching from the ether linkage in the morpholine ring (~1115 cm⁻¹), and N-H bending (if protonated) or C-N stretching vibrations.[16]
Conclusion
The physicochemical properties of 2-(Cyclohexylmethyl)morpholine, a molecule with potential in drug discovery, are governed by the balance between its polar morpholine head and its non-polar cyclohexylmethyl tail. While specific experimental data for this compound is not widely published, this guide provides the authoritative framework and detailed protocols required for its comprehensive characterization. The determination of pKa, LogP, solubility, and thermal stability using the described methodologies will generate the critical data needed to assess its drug-like properties. This information is essential for guiding lead optimization, designing formulation strategies, and ultimately, predicting the in vivo performance of this promising chemical entity.
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